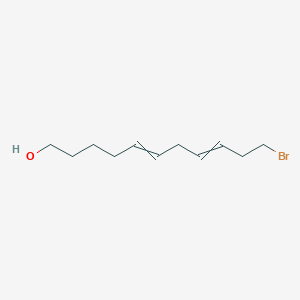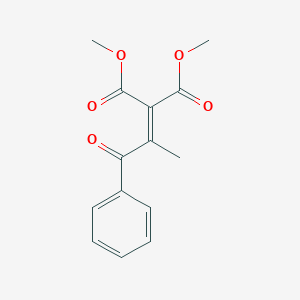
Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate is an organic compound with the molecular formula C13H14O5 It is known for its unique structure, which includes a phenyl group attached to a propanedioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate typically involves the condensation of dimethyl malonate with benzaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium ethoxide or potassium tert-butoxide as bases, and the reactions are typically carried out in solvents like ethanol or methanol.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of Dimethyl (1-oxo-1-phenylpropan-2-ylidene)propanedioate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Dimethyl malonate: A simpler ester with similar reactivity.
Benzaldehyde: Shares the phenyl group but lacks the ester functionality.
Ethyl acetoacetate: Another ester with a similar carbonyl group but different substituents.
Eigenschaften
CAS-Nummer |
136579-79-8 |
|---|---|
Molekularformel |
C14H14O5 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
dimethyl 2-(1-oxo-1-phenylpropan-2-ylidene)propanedioate |
InChI |
InChI=1S/C14H14O5/c1-9(11(13(16)18-2)14(17)19-3)12(15)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
IPGGKCRXJYHFCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C(C(=O)OC)C(=O)OC)C(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
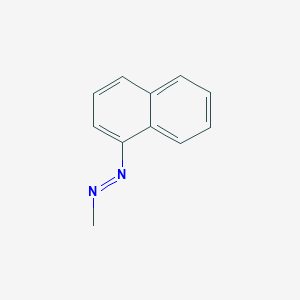
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
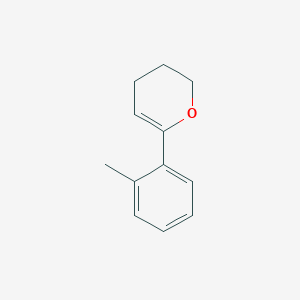
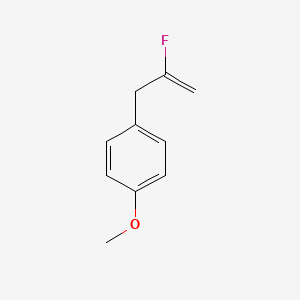

![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
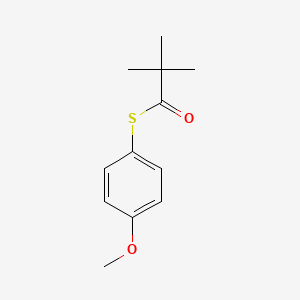
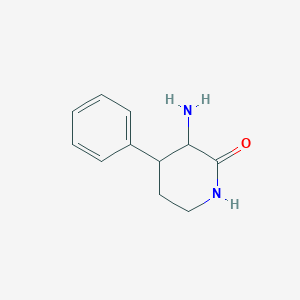
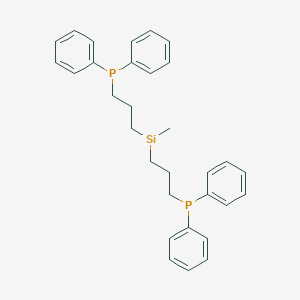
![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)


